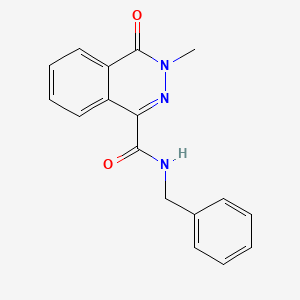![molecular formula C24H30ClN5O3S2 B11076048 1'-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11076048.png)
1'-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}-1,4'-bipiperidine-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-{[(4-{[(4-CHLOROPHENYL)THIO]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)THIO]ACETYL}-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring, a bipiperidine moiety, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1’-{[(4-{[(4-CHLOROPHENYL)THIO]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)THIO]ACETYL}-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE involves multiple steps, including the formation of the pyrimidine ring and the introduction of the chlorophenyl and bipiperidine groups. Common synthetic routes include:
Cyclization Reactions: The pyrimidine ring can be synthesized through [3+3], [4+2], or [5+1] cyclization processes.
Domino Reactions: These reactions are also employed to form the pyrimidine ring and introduce the sulfur atom at position 2.
Industrial Production: Industrial methods often involve the direct interaction of 2-halo derivatives with sulfur-containing reagents.
Chemical Reactions Analysis
1’-{[(4-{[(4-CHLOROPHENYL)THIO]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)THIO]ACETYL}-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its diverse biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1’-{[(4-{[(4-CHLOROPHENYL)THIO]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)THIO]ACETYL}-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate oxidative processes and interact with specific enzymes and receptors in the body . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1’-{[(4-{[(4-CHLOROPHENYL)THIO]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)THIO]ACETYL}-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE can be compared with other similar compounds, such as:
- 1-(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-naphthalen-1-ylguanidine
- 1-(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(3,4-dimethylphenyl)guanidine
These compounds share similar structural features but differ in their specific substituents and biological activities
Properties
Molecular Formula |
C24H30ClN5O3S2 |
|---|---|
Molecular Weight |
536.1 g/mol |
IUPAC Name |
1-[2-[[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H30ClN5O3S2/c25-17-4-6-19(7-5-17)34-15-18-14-20(31)28-23(27-18)35-16-21(32)29-12-8-24(9-13-29,22(26)33)30-10-2-1-3-11-30/h4-7,14H,1-3,8-13,15-16H2,(H2,26,33)(H,27,28,31) |
InChI Key |
HYPZJVXDINNOFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CSC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11075969.png)
![Quinoline, 4-[5-(3-methoxyphenyl)-[1,2,4]oxadiazol-3-yl]-2-methyl-](/img/structure/B11075976.png)
![[1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetic acid](/img/structure/B11075982.png)
![N-(3-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11075988.png)
![2-[(1-Adamantylmethyl)(4-fluorophenyl)amino]-1-phenylethanone](/img/structure/B11076000.png)
![8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene](/img/structure/B11076007.png)
![2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [(3,4-dichlorophenyl)carbonyl]carbamate](/img/structure/B11076010.png)
![1'-ethyl-3,3'-dimethyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11076018.png)
![N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11076021.png)
![7-(diethylamino)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076032.png)
![(2Z)-3-benzyl-N-ethyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11076039.png)
![ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-4-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11076044.png)
![4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11076047.png)

